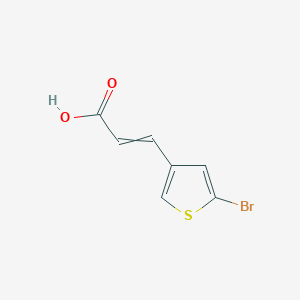

3-(5-bromothiophen-3-yl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrO2S |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

3-(5-bromothiophen-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C7H5BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h1-4H,(H,9,10) |

InChI Key |

ABWWLOPATRVAAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1C=CC(=O)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 5 Bromothiophen 3 Yl Prop 2 Enoic Acid

Precursor Synthesis and Functional Group Interconversions for 3-(5-bromothiophen-3-yl)prop-2-enoic Acid

The synthesis of the target acrylic acid derivative is critically dependent on the efficient preparation of its precursor, 5-bromothiophene-3-carbaldehyde. This intermediate contains the core thiophene (B33073) ring with the required substitution pattern, setting the stage for the subsequent introduction of the prop-2-enoic acid side chain.

Synthetic Routes for 5-bromothiophene-3-carbaldehyde and Related Intermediates

The preparation of 5-bromothiophene-3-carbaldehyde can be approached through several strategic routes, primarily involving either the direct formylation of a brominated thiophene or the bromination of a thiophene-3-carbaldehyde derivative.

One of the most effective methods for introducing a formyl group onto an electron-rich heterocyclic ring like thiophene is the Vilsmeier-Haack reaction . jk-sci.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution. chemistrysteps.comwikipedia.org The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich thiophene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.org For the synthesis of 5-bromothiophene-3-carbaldehyde, the starting material would be 3-bromothiophene. The formylation is directed to the C5 position, which is activated by the sulfur atom and sterically accessible. Thiophene's reactivity in Vilsmeier-Haack reactions is well-documented, although it is less reactive than furan or pyrrole. jk-sci.com

An alternative strategy involves starting with polyhalogenated thiophenes and introducing the aldehyde functionality through a halogen-metal exchange followed by quenching with an electrophile like DMF. For instance, a synthetic sequence can begin with 2,3,5-tribromothiophene. A regioselective lithium-bromine exchange at the most acidic C2 position can be achieved using n-butyllithium (n-BuLi) at low temperatures (−78 °C). Quenching this lithiated intermediate with DMF would yield 3,5-dibromothiophene-2-carbaldehyde. Further selective manipulations would be required to arrive at the desired 3-carbaldehyde isomer, highlighting the complexity of controlling regioselectivity in these systems. mdpi.com A more direct route could involve the selective lithiation of 3,5-dibromothiophene at the C5 position, though achieving such selectivity can be challenging.

The table below summarizes common conditions for the Vilsmeier-Haack formylation of thiophene derivatives.

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

| 2-Bromothiophene | POCl₃, DMF | - | Ice bath, then heat | 5-Bromothiophene-2-carbaldehyde | rsc.org |

| 3,4-Ethylenedioxythiophene | POCl₃, DMF | Dry DMF | -10 °C to RT | 2-(3,4-Ethylenedioxythiophene) carbaldehyde | rsc.org |

| Electron-Rich Arenes | POCl₃, DMF, H₂O | Halogenated Hydrocarbon | 0 °C to 80 °C | Aryl Aldehyde | jk-sci.com |

Strategic Development of Diverse this compound Synthetic Pathways

The primary synthetic strategies include:

Wittig-type Reactions: Condensation of the aldehyde with a phosphorus ylide bearing a carboxylic acid ester group, followed by hydrolysis. This is a highly reliable method for C=C bond formation.

Knoevenagel Condensation: Reaction of the aldehyde with an active methylene compound like malonic acid or its derivatives, often catalyzed by a weak base. The Doebner modification of this reaction is particularly direct.

Heck Reaction: A palladium-catalyzed cross-coupling of a thiophene derivative with an acrylic acid derivative. This approach builds the carbon skeleton through a different disconnection, typically coupling a halo-thiophene with the prop-2-enoic acid moiety.

Each of these pathways offers distinct advantages and challenges, which are explored in detail in the following sections.

Critical Analysis of Olefination Reactions Employed in the Formation of this compound

The formation of the exocyclic double bond is the pivotal step in the synthesis of this compound from its aldehyde precursor. The stereochemical outcome and efficiency of this transformation are paramount.

Wittig-Type Condensations: Mechanistic Pathways and Stereochemical Control

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). For the synthesis of the target compound, 5-bromothiophene-3-carbaldehyde is reacted with an ylide such as (carboxymethyl)triphenylphosphonium bromide or its corresponding ester derivative.

The reaction mechanism begins with the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This betaine collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide.

The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide.

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., an ester group, -COOR) are less reactive and the reaction is often reversible. This thermodynamic control typically leads to the formation of the more stable (E)-alkene . A common reagent for this purpose is (ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et).

Non-stabilized Ylides: Ylides lacking such stabilizing groups are more reactive, and the reaction is under kinetic control, often favoring the (Z)-alkene .

For the synthesis of this compound, which is typically desired as the (E)-isomer, a stabilized ylide derived from an ester of bromoacetic acid is the preferred reagent. The reaction would first yield the ethyl or methyl ester of the target acid, which is then hydrolyzed to the final carboxylic acid product.

| Aldehyde | Wittig Reagent | Base | Conditions | Product Stereochemistry | Reference |

| Aromatic Aldehyde | Ph₃P=CHCO₂R | N/A (Stabilized ylide) | Heat | Predominantly (E) | nih.gov |

| Benzaldehyde | Ph₃AsCH₂CO₂Me | DBU | 30 min (salt formation), 5 min (olefination) | High (E) | nih.gov |

| Benzaldehyde | Ylide from Ph₃P⁺CH₂C(O)Ph Br⁻ | KOH/EtOH | Aqueous | High | researchgate.net |

Knoevenagel Condensation Approaches: Catalyst Optimization and Reaction Dynamics

The Knoevenagel condensation is another powerful C-C bond-forming reaction, involving the condensation of an aldehyde with an active methylene compound in the presence of a basic catalyst. wikipedia.org Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid or cyanoacetic acid. researchgate.net

A particularly effective variant for synthesizing α,β-unsaturated carboxylic acids is the Doebner modification . wikipedia.org This procedure involves reacting the aldehyde (5-bromothiophene-3-carbaldehyde) directly with malonic acid in a solvent like pyridine (B92270), which also acts as the basic catalyst. organic-chemistry.org The reaction proceeds through a Knoevenagel adduct which then undergoes decarboxylation in situ upon heating to afford the final acrylic acid product, often with high (E)-selectivity.

The reaction mechanism involves the deprotonation of malonic acid by pyridine to form an enolate, which acts as the nucleophile. This enolate attacks the aldehyde, and after a series of proton transfers and dehydration, an α,β-unsaturated dicarboxylic acid intermediate is formed. The key to the Doebner modification is the subsequent decarboxylation, driven by heat, which eliminates one of the carboxylic acid groups.

Catalyst optimization is crucial for efficiency. While pyridine is classic, other amine bases like piperidine, often with a co-catalyst like acetic acid, can be used. nih.gov Lewis acids such as TiCl₄ have also been shown to promote Knoevenagel-type reactions, potentially altering the reaction dynamics and product selectivity. nih.gov

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Key Feature | Product Type | Reference |

| Acrolein | Malonic Acid | Pyridine | Condensation with decarboxylation | α,β-Unsaturated Acid | wikipedia.org |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine/Ethanol | Formation of a conjugated enone | Enone | wikipedia.org |

| Benzaldehyde | Malononitrile | Pyridine | Standard condensation | Arylidene Malononitrile | researchgate.net |

Heck Reaction and Palladium-Catalyzed Coupling Strategies for Olefinic Bond Formation in this compound

The Heck reaction offers a fundamentally different approach to constructing the target molecule. Instead of forming the C=C bond from an aldehyde, it typically couples an aryl halide with an alkene using a palladium catalyst. mdpi.com

To synthesize this compound, a plausible Heck strategy would involve the coupling of 3,5-dibromothiophene with acrylic acid or an acrylate ester. This reaction would form the C3-C bond of the thiophene ring to the alkene. The challenge in this approach is achieving regioselectivity, as the 3,5-dibromothiophene has two reactive C-Br bonds. However, the C5 position is often more reactive in palladium-catalyzed couplings. A more controlled approach would be to use 3-bromo-5-iodothiophene, as the C-I bond is significantly more reactive in the initial oxidative addition step to the Pd(0) catalyst.

The catalytic cycle of the Heck reaction involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., the C-Br bond at the 3-position of the thiophene ring) to form a Pd(II) complex. libretexts.org

Migratory Insertion: The alkene (acrylic acid) coordinates to the palladium center, followed by insertion into the Pd-aryl bond. This step forms the new C-C bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the C=C double bond and forming a palladium-hydride species. This step determines the regioselectivity and stereochemistry of the product, typically favoring the trans isomer. odinity.com

The final step is the reductive elimination of H-X (e.g., HBr) by a base (like triethylamine or potassium carbonate), which regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov Catalyst systems often consist of a palladium source, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand. rug.nl

| Aryl Halide | Alkene | Catalyst System | Base | Product Type | Reference |

| o-Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ | Triethylamine | Cinnamic Acid Derivative | odinity.com |

| p-Bromoanisole | 2-Ethylhexyl acrylate | Pd/C (ligandless) | - | Cinnamate Ester | rug.nl |

| Aryl Halides | Acrylic Acid | Pd(OAc)₂ / Water-soluble ligand | - | Cinnamic Acids | mdpi.com |

Optimization of Reaction Parameters and Strategies for Yield Enhancement in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the Knoevenagel-Doebner condensation, the choice of the basic catalyst significantly influences the reaction rate and yield. While piperidine in pyridine is a classic combination, other organic bases such as pyrrolidine and triethylamine can also be effective. tue.nl The development of "greener" procedures has led to the exploration of environmentally benign amines and ammonium salts as catalysts, avoiding the use of pyridine. tue.nl For instance, ammonium bicarbonate has been shown to be an effective catalyst in solvent-free conditions. tue.nl

The solvent system also plays a critical role. While pyridine is traditionally used in the Doebner modification, other solvents like ethanol, ethyl acetate, and even water have been investigated to develop more environmentally friendly protocols. tue.nl Solvent-free conditions, where the reaction is carried out by heating a solid mixture of the reactants and catalyst, have proven to be highly efficient, leading to high conversions and selectivities. tue.nl

Reaction temperature is another important factor. While some Knoevenagel condensations can proceed at room temperature, heating is often necessary to drive the reaction to completion and facilitate in-situ decarboxylation. researchgate.nettue.nl The optimal temperature will depend on the specific reactants, catalyst, and solvent system used.

Strategies for yield enhancement often involve the careful control of these parameters. For example, in a study on the solvent-free Knoevenagel condensation of various benzaldehydes, the reaction temperature and the type of catalyst were systematically varied to find the optimal conditions for high yields of cinnamic acid derivatives. tue.nl

Below is an interactive data table summarizing the optimization of the Knoevenagel-Doebner reaction for the synthesis of Sinapinic acid from Syringaldehyde and Malonic acid, which serves as a model for the synthesis of this compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Piperidine | Pyridine | 100 | 2 | 95 |

| 2 | Piperidine | Ethanol | 80 | 4 | 85 |

| 3 | Piperidine | Ethyl Acetate | 80 | 4 | 90 |

| 4 | Ammonium Bicarbonate | None | 90 | 2 | 98 |

| 5 | Pyrrolidine | None | 90 | 2 | 96 |

This data is based on analogous reactions and serves as a model for optimization.

Exploration of Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of this compound requires careful consideration of chemo- and regioselectivity, particularly in the synthesis of the starting material, 5-bromothiophene-3-carbaldehyde. The thiophene ring is susceptible to reactions at multiple positions, and the presence of a bromine atom further influences its reactivity.

The regioselective functionalization of the thiophene ring is a key challenge. Direct formylation of 3-bromothiophene can lead to a mixture of products. Therefore, a common strategy involves a directed lithiation-formylation sequence. mdpi.commdpi.com The bromine atom at the 3-position can direct metallation to the adjacent C2 or C4 positions. However, to achieve formylation at the 3-position of a 5-bromothiophene, a multi-step synthesis starting from a different precursor is often necessary.

For instance, a synthetic route could involve the protection of one of the reactive positions of the thiophene ring, followed by a series of selective bromination and formylation steps. The use of bulky protecting groups can sterically hinder certain positions, allowing for regioselective functionalization of the others. Chemo- and regioselective Br/Li exchange reactions are powerful tools for introducing functional groups at specific positions on the thiophene ring. mdpi.com

Once the 5-bromothiophene-3-carbaldehyde is synthesized, the subsequent condensation reaction to form the acrylic acid must also be considered in terms of chemoselectivity. The reaction conditions should be chosen to selectively target the aldehyde group without affecting the bromine substituent. The C-Br bond on the thiophene ring is generally stable under the basic conditions of the Knoevenagel condensation or the Perkin reaction. However, side reactions, such as nucleophilic substitution of the bromine, could potentially occur under harsh conditions or with certain nucleophiles. Therefore, mild reaction conditions are generally preferred.

The table below outlines potential challenges and strategies for achieving chemo- and regioselectivity in the synthesis of this compound.

| Synthetic Step | Selectivity Challenge | Potential Strategy |

| Synthesis of 5-bromothiophene-3-carbaldehyde | Regioselective formylation of a brominated thiophene. | Multi-step synthesis involving protecting groups and directed lithiation. |

| Knoevenagel/Perkin Reaction | Chemoselective reaction at the aldehyde without affecting the C-Br bond. | Use of mild basic catalysts and controlled reaction temperatures. |

| Potential Side Reactions | Nucleophilic substitution of the bromine atom. | Avoidance of strong nucleophiles and harsh reaction conditions. |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 5 Bromothiophen 3 Yl Prop 2 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-(5-bromothiophen-3-yl)prop-2-enoic Acid

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The spectrum would feature signals for the two protons on the thiophene (B33073) ring, the two vinylic protons of the prop-2-enoic acid chain, and the acidic proton of the carboxyl group.

The vinylic protons (H-α and H-β) form an AX system and are expected to appear as doublets due to mutual spin-spin coupling. The coupling constant (J), typically in the range of 15-16 Hz, is characteristic of a trans configuration across the double bond. The thiophene protons would appear as distinct signals, likely doublets or singlet-like peaks depending on long-range coupling, in the aromatic region of the spectrum. The carboxylic acid proton is anticipated to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 12.0 - 13.0 | Broad Singlet | - |

| Thiophene H-2/H-4 | 7.2 - 7.8 | Doublet / Singlet | ~1.5 - 3.0 |

| Thiophene H-2/H-4 | 7.2 - 7.8 | Doublet / Singlet | ~1.5 - 3.0 |

| H-β (C=CH-Ar) | 7.5 - 7.9 | Doublet | ~15-16 |

| H-α (CH=CH-COOH) | 6.2 - 6.6 | Doublet | ~15-16 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, seven distinct signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The spectrum will also show signals for the two vinylic carbons and the four carbons of the bromothiophene ring. Quaternary carbons, such as the carbon attached to the bromine atom (C-5) and the carbon of the thiophene ring attached to the acrylic acid chain (C-3), can be identified through techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which distinguishes between CH, CH₂, and CH₃ groups, leaving quaternary carbons to be inferred from the primary spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C=O (Carboxylic Acid) | 168 - 173 | Quaternary (C) |

| C-β (C=C H-Ar) | 138 - 142 | Methine (CH) |

| C-3 (Thiophene) | 135 - 140 | Quaternary (C) |

| C-2/C-4 (Thiophene) | 125 - 135 | Methine (CH) |

| C-2/C-4 (Thiophene) | 125 - 135 | Methine (CH) |

| C-α (C H=CH-COOH) | 118 - 122 | Methine (CH) |

| C-5 (Thiophene, C-Br) | 110 - 115 | Quaternary (C) |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for definitive structural assignment by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the title compound, a strong cross-peak would be observed between the vinylic protons H-α and H-β, confirming their connectivity. Weaker, long-range couplings between the thiophene protons might also be visible.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. It would definitively link the proton signals for H-α, H-β, and the two thiophene protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations include the vinylic proton H-β to the thiophene quaternary carbon (C-3) and the carbonyl carbon (C=O), and the H-α proton to the carbonyl carbon. These correlations are vital for confirming the connection between the bromothiophene ring and the prop-2-enoic acid side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. A NOESY spectrum could show through-space correlations between the thiophene protons and the vinylic H-β proton, helping to establish the preferred rotational conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₇H₅BrO₂S), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units. This is a definitive signature for the presence of a single bromine atom.

Electron ionization (EI) would likely induce fragmentation. Plausible fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da), the loss of a bromine radical (•Br, 79/81 Da), or the cleavage of the acrylic chain, leading to characteristic fragment ions that further support the proposed structure.

Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₇H₅BrO₂S |

| Theoretical Exact Mass [M]⁺ (for ⁷⁹Br) | 231.9217 |

| Theoretical Exact Mass [M+2]⁺ (for ⁸¹Br) | 233.9197 |

| Key Fragmentation Ions (m/z) | [M-COOH]⁺, [M-Br]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Vibrational Modes of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The C=C stretching vibrations of the alkene and the thiophene ring are expected in the 1620-1640 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively. The C-Br stretch would appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are visible, the C=C and C-S stretching vibrations of the thiophene ring often produce strong Raman signals due to their polarizability, making this technique particularly useful for characterizing the heterocyclic core.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Medium | Strong (IR) |

| C=C Stretch (Alkene) | 1620 - 1640 | Strong | Medium (IR) |

| C=C Stretch (Thiophene Ring) | 1500 - 1600 | Strong | Medium (IR) |

| C-O Stretch | 1210 - 1320 | Weak | Strong (IR) |

| C-S Stretch (Thiophene Ring) | 600 - 800 | Strong | Medium (IR) |

| C-Br Stretch | 500 - 650 | Medium | Medium (IR) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Chromophore Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The chromophores in this compound are the bromothiophene ring and the conjugated acrylic acid system.

The extended π-conjugated system, encompassing the thiophene ring and the carbon-carbon double bond of the acrylic acid moiety, is expected to give rise to strong π→π* electronic transitions. This would result in a significant absorption maximum (λmax) in the UV region, likely between 280 and 350 nm. The exact position and intensity of the absorption are sensitive to the solvent polarity. The bromine atom, as a substituent, may cause a slight bathochromic (red) shift compared to the non-brominated analogue.

Computational Chemistry and Quantum Mechanical Investigations of 3 5 Bromothiophen 3 Yl Prop 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis of 3-(5-bromothiophen-3-yl)prop-2-enoic Acid

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For this compound, DFT calculations, often using the B3LYP functional, are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. These calculations provide precise bond lengths and angles.

In similar thiophene-containing chalcone (B49325) derivatives, DFT calculations have been compared with experimental X-ray diffraction (XRD) data, showing significant agreement rroij.com. For instance, in a related compound, the C-C bond lengths were calculated to be in close alignment with experimental values rroij.com. The C-S bond lengths in the thiophene (B33073) ring are also a key parameter, with calculations showing values around 1.719 Å and 1.754 Å, which are consistent with observed data rroij.com. The stability of the optimized geometry is confirmed by the absence of imaginary frequencies in the vibrational analysis rroij.com.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps, Frontier Orbital Theory, and Their Implications for Reactivity and Stability of this compound

Frontier molecular orbital theory is pivotal in explaining the reactivity and stability of chemical compounds. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

For a related thiophene derivative, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF), the HOMO energy was calculated to be -6.367 eV and the LUMO energy was -2.705 eV, resulting in an energy gap of 3.662 eV rroij.com. A smaller HOMO-LUMO gap generally suggests higher reactivity. This data is instrumental in understanding the charge transfer that can occur within the molecule rroij.com.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions) of this compound via Computational Methods

Computational methods are invaluable for predicting and interpreting various spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate technique for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts icm.edu.pl. For similar bromothiophene derivatives, theoretical ¹³C NMR chemical shifts have been calculated. For example, the carbon atom of a carbonyl group (C=O) is typically observed in the downfield region due to the deshielding effect of the oxygen atom, with calculated values around 181 ppm icm.edu.pl.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra are performed to understand the vibrational modes of a molecule. For a related bromothiophene chalcone, the characteristic C=O stretching vibration was calculated at 1689 cm⁻¹ using the B3LYP level of theory icm.edu.pl. These theoretical spectra are often compared with experimental FT-IR and FT-Raman spectra for validation bohrium.com.

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) and investigate the nature of electronic transitions. These calculations provide information on the wavelengths of maximum absorption and the molecular orbitals involved in the transitions icm.edu.pl.

Computational Modeling of Reaction Pathways and Transition States in the Synthesis and Derivatization of this compound

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions, including the synthesis and further chemical modification of this compound. By mapping the potential energy surface, chemists can identify the most likely reaction pathways and the structures of high-energy transition states.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis of this compound

The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.

Derivatization and Functionalization Strategies of 3 5 Bromothiophen 3 Yl Prop 2 Enoic Acid

Modifications at the Carboxylic Acid Moiety of 3-(5-bromothiophen-3-yl)prop-2-enoic Acid

The carboxylic acid group is a versatile functional handle that can be readily transformed into various other functional groups, allowing for the modulation of the molecule's physicochemical properties.

Esterification and Amidation Reactions for Diverse Conjugates and Prodrug Design

Esterification and amidation reactions of the carboxylic acid group are fundamental transformations for creating diverse molecular conjugates and for the design of prodrugs. These reactions typically involve the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an appropriate alcohol or amine.

For instance, the reaction of this compound with thionyl chloride would yield the corresponding acyl chloride. This activated intermediate can then be reacted with a variety of nucleophiles. Treatment with an alcohol (R-OH) in the presence of a base would lead to the formation of an ester. Similarly, reaction with a primary or secondary amine (RNH₂ or R₂NH) would produce the corresponding amide. These modifications can significantly alter the solubility, lipophilicity, and metabolic stability of the parent compound, which is a key consideration in prodrug design.

Reduction of the Carboxyl Group to Alcohols and Subsequent Transformations

The carboxylic acid group can be reduced to a primary alcohol, providing another key intermediate for further functionalization. britannica.com A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). britannica.com The resulting alcohol, 3-(5-bromothiophen-3-yl)prop-2-en-1-ol, can then undergo a variety of subsequent reactions. For example, it can be oxidized back to the aldehyde or carboxylic acid under controlled conditions, or it can be converted to an alkyl halide, which can then participate in nucleophilic substitution reactions.

Selective Reduction of the Olefinic Double Bond to Saturated Analogues

Selective reduction of the α,β-unsaturated double bond in the prop-2-enoic acid chain, without affecting the carboxylic acid or the thiophene (B33073) ring, would lead to the formation of 3-(5-bromothiophen-3-yl)propanoic acid. This transformation can be achieved through various catalytic hydrogenation methods. The choice of catalyst and reaction conditions is crucial to ensure the chemoselectivity of the reduction. This modification alters the geometry and flexibility of the side chain, which can have a significant impact on the biological activity of the molecule.

Functionalization of the Thiophene Ring of this compound

The bromine atom on the thiophene ring serves as a valuable handle for introducing a wide range of substituents through various cross-coupling reactions. Additionally, the thiophene ring itself can undergo electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, Buchwald-Hartwig) at the Bromine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of the thiophene ring is well-suited for these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo-thiophene derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form new carbon-carbon bonds and introduce aryl, heteroaryl, or vinyl substituents. libretexts.org For example, reacting this compound with an arylboronic acid under Suzuki conditions would yield a 3-(5-arylthiophen-3-yl)prop-2-enoic acid derivative. nih.govmdpi.com The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates being used. mdpi.comsemanticscholar.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the bromo-thiophene and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method is valuable for synthesizing conjugated enyne systems and can be used to introduce alkynyl groups onto the thiophene ring. libretexts.org

Stille Coupling: The Stille reaction couples the bromo-thiophene with an organotin compound (organostannane) using a palladium catalyst. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org It provides another effective method for creating new carbon-carbon bonds and introducing various organic moieties at the bromine position. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-thiophene with a primary or secondary amine. organic-chemistry.org This is a powerful method for introducing amino groups, which are important functional groups in many biologically active molecules.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Organoboron (e.g., Boronic Acid) | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Stille | Organostannane | Pd catalyst | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N |

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring (e.g., nitration, sulfonation)

Thiophene is an electron-rich aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. chemenu.com However, the presence of the deactivating bromo and acrylic acid substituents will influence the reactivity and regioselectivity of these reactions.

Nitration: The introduction of a nitro group (—NO₂) onto the thiophene ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. libretexts.org The position of nitration will be directed by the existing substituents.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (—SO₃H) using fuming sulfuric acid or sulfur trioxide. libretexts.org Like nitration, the position of substitution will be influenced by the electronic effects of the groups already present on the thiophene ring.

These electrophilic substitution reactions provide a means to further functionalize the thiophene ring, although the reaction conditions must be carefully controlled to avoid undesired side reactions. wikipedia.orglongdom.org

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including thiophenes. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG), which complexes with an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the case of this compound, the carboxylic acid group can act as a potent DMG.

The process would involve the in-situ formation of a lithium carboxylate, which then directs the deprotonation of the C4 position of the thiophene ring by a strong lithium amide base like lithium diisopropylamide (LDA) or a bulky alkyllithium reagent. The bromine atom at the C5 position and the acrylic acid side chain at the C3 position sterically and electronically influence the regioselectivity of this metalation. The lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the C4 position.

Below is a table illustrating potential electrophilic quenching strategies for the ortho-lithiated derivative of this compound.

| Electrophile | Reagent Example | Introduced Functional Group | Potential Application of Product |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) | Building block for more complex molecules |

| Carbonyl Compound | Formaldehyde (H₂CO) | Hydroxymethyl (-CH₂OH) | Precursor for further oxidation or etherification |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) | Can be oxidized to sulfoxide (B87167) or sulfone |

| Halogen Source | N-Bromosuccinimide (NBS) | Bromo (-Br) | Introduction of a second bromine for cross-coupling |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) | Protecting group or for subsequent reactions |

This methodology offers a direct route to contiguously substituted thiophenes, which can be challenging to synthesize through other methods. The ability to introduce a wide array of functional groups opens up avenues for creating derivatives with tailored electronic and steric properties for various applications.

Click Chemistry and Bioconjugation Approaches Utilizing this compound Derivatives

Click chemistry, a concept introduced by K. Barry Sharpless, encompasses a set of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org Derivatives of this compound can be readily adapted for click chemistry by introducing either an azide (B81097) or a terminal alkyne functionality.

For instance, the carboxylic acid group can be converted to an amide, and a subsequent reaction with an azide- or alkyne-containing amine would yield the desired "clickable" thiophene derivative. The bromine atom at the C5 position can also serve as a handle for introducing these functionalities via cross-coupling reactions.

Once functionalized, these thiophene derivatives can be conjugated to biomolecules such as peptides, proteins, or nucleic acids that have been modified to bear the complementary reactive group. researchgate.net This bioconjugation can be utilized for various purposes, including:

Labeling and Imaging: Attaching a fluorescent or radiolabeled thiophene derivative to a biomolecule for tracking and visualization in biological systems.

Drug Delivery: Conjugating a thiophene-based drug to a targeting moiety (e.g., an antibody) to enhance its delivery to specific cells or tissues.

Diagnostics: Developing thiophene-based probes for the detection of specific biomarkers. nih.gov

The following table outlines a potential synthetic pathway for preparing a clickable derivative of this compound and its subsequent bioconjugation.

| Starting Material | Reagent/Reaction | Functionalized Intermediate | Click Reaction Partner | Bioconjugate Application |

| This compound | 1. SOCl₂2. Propargylamine | N-propargyl-3-(5-bromothiophen-3-yl)propenamide | Azide-modified peptide | Targeted drug delivery |

| This compound | 1. SOCl₂2. 2-Azidoethan-1-amine | N-(2-azidoethyl)-3-(5-bromothiophen-3-yl)propenamide | Alkyne-functionalized protein | Fluorescent labeling |

Polymerization Potential of this compound and Its Derivatives for Advanced Materials

Polythiophenes are a well-established class of conducting polymers with applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. acs.orgbohrium.comacs.org The properties of polythiophenes can be fine-tuned by modifying the substituent on the thiophene ring. acs.orgacs.org

This compound and its derivatives are promising monomers for the synthesis of novel polythiophenes. The bromine atom at the C5 position can be utilized in various polymerization methods, such as Grignard metathesis (GRIM) polymerization or Stille coupling, to create regioregular polythiophenes. acs.orgbohrium.com The acrylic acid moiety, or its esterified derivatives, can introduce additional functionality to the polymer side chain.

The polymerization of acrylic acid and its derivatives is a well-known process, and incorporating the thiophene unit can lead to polymers with a unique combination of properties. mdpi.com For instance, the resulting polymers could exhibit both the electronic conductivity of the polythiophene backbone and the stimuli-responsive behavior of the poly(acrylic acid) side chains (e.g., pH sensitivity).

The table below summarizes potential polymerization strategies and the resulting polymer characteristics.

| Monomer | Polymerization Method | Polymer Structure | Potential Application |

| This compound methyl ester | Grignard Metathesis (GRIM) | Poly(3-(2-(methoxycarbonyl)vinyl)thiophene) | Organic solar cells, field-effect transistors |

| This compound | Oxidative Polymerization (e.g., with FeCl₃) | Poly(3-(carboxyvinyl)thiophene) | pH-responsive sensors, smart hydrogels |

| N-Alkyl-3-(5-bromothiophen-3-yl)propenamide | Stille Coupling | Poly(3-(N-alkylcarbamoylvinyl)thiophene) | Processable conducting polymers, bio-interfaces |

The synthesis of such functionalized polythiophenes opens the door to the development of advanced materials with tailored properties for a wide range of applications, from flexible electronics to biomedical devices. scientific.netresearchgate.net

Mechanistic Biological Studies and Biochemical Interactions of 3 5 Bromothiophen 3 Yl Prop 2 Enoic Acid and Its Analogues

Exploration of Molecular Targets and Ligand-Receptor Binding Interactions for 3-(5-bromothiophen-3-yl)prop-2-enoic Acid Derivatives

The incorporation of a thiophene (B33073) ring into small molecules can significantly influence their physicochemical properties and their interactions with drug receptors. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through additional hydrogen bonding, while the ring's planarity can facilitate effective binding to receptor sites. nih.gov Thiophene derivatives have been investigated as bioisosteres for phenyl rings, often leading to improved metabolic stability and binding affinity. nih.gov

One area of investigation for thiophene analogues has been their interaction with N-methyl-D-aspartate (NMDA) receptors, particularly the GluN2B subtype, which is a target in neurodegenerative disorders like Alzheimer's and Parkinson's disease. rsc.org A study involving the bioisosteric replacement of benzene (B151609) rings with a thiophene ring in known GluN2B ligands demonstrated that this substitution is well-tolerated by the NMDA receptor. rsc.org For instance, an annulenothiophene derivative showed a high affinity for the GluN2B receptor, suggesting that the thiophene moiety can effectively mimic the interactions of a phenyl ring in this binding pocket. rsc.org

The binding interactions of thiophene-based compounds are also crucial in their anti-inflammatory activity. Molecular docking studies have been employed to understand how these derivatives interact with key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comencyclopedia.pub For example, a hybrid compound containing a 2-aminobenzothiazole (B30445) (2BT) and a rhodamine moiety linked to a thiophene scaffold showed significant interaction energies with both COX-2 and 5-LOX enzymes in silico. mdpi.comencyclopedia.pub

| Compound/Derivative | Molecular Target | Binding Affinity/Interaction | Reference |

| researchgate.netAnnulenothiophene 8a | GluN2B NMDA Receptor | Ki = 26 nM | rsc.org |

| Thiophene derivative 7a (with benzylic OH) | GluN2B NMDA Receptor | Ki = 204 nM | rsc.org |

| Hybrid with 2BT and rhodamine (23) | COX-2 | Binding Energy = -98.37 kcal/mol | mdpi.com |

| Hybrid with 2BT and rhodamine (23) | 5-LOX | Binding Energy = -91.07 kcal/mol | mdpi.com |

Enzymatic Activity Modulation: Inhibition and Activation Mechanisms Investigated through Biochemical Assays

Thiophene derivatives have been shown to modulate the activity of various enzymes implicated in disease. Their anti-inflammatory properties often stem from the inhibition of COX and LOX enzymes, which are key to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. mdpi.comresearchgate.net The presence of specific functional groups on the thiophene scaffold, such as carboxylic acids, esters, amines, amides, methyl, and methoxy (B1213986) groups, is important for biological target recognition and inhibitory activity. mdpi.comresearchgate.net

In the context of Alzheimer's disease, bicyclic and tricyclic cyclohepta[b]thiophene derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Biochemical assays revealed that several of these compounds exhibited potent inhibition of both enzymes, with IC₅₀ values in the micromolar range. nih.gov

The anticancer effects of some thiophene derivatives are linked to their ability to inhibit kinases, which are crucial regulators of cell signaling pathways. nih.gov

| Compound/Derivative | Enzyme Target | Activity | IC₅₀ Value | Reference |

| Thiophene derivative 2 | LOX | Inhibition | 6.0 µM | researchgate.net |

| Thiophene derivative 3 | LOX | Inhibition | 6.6 µM | researchgate.net |

| Cyclohepta[b]thiophene 9 | Acetylcholinesterase (AChE) | Inhibition | 0.51 µM | nih.gov |

| Cyclohepta[b]thiophene 12 | Acetylcholinesterase (AChE) | Inhibition | 0.55 µM | nih.gov |

| Cyclohepta[b]thiophene 5 | Butyrylcholinesterase (BChE) | Inhibition | 2.9 µM | nih.gov |

| Cyclohepta[b]thiophene 9 | Butyrylcholinesterase (BChE) | Inhibition | 2.48 µM | nih.gov |

Mechanistic Basis of Antimicrobial Activity of this compound Derivatives (e.g., cell wall synthesis inhibition, DNA gyrase interference)

The antimicrobial action of various compounds can be attributed to several mechanisms, including the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with nucleic acid synthesis, and inhibition of protein synthesis. mdpi.com For thiophene derivatives, research points towards multiple modes of action.

Studies on natural compounds have shown that some act by breaking down the bacterial cell wall, leading to cell lysis. mdpi.com This has been visualized through scanning electron microscopy (SEM), which revealed morphological changes such as reduced cell size and the appearance of blisters on the cell surface of treated bacteria like E. coli and S. aureus. mdpi.com Other compounds have been found to cause alterations in the outer walls of bacterial cells. mdpi.com

A number of newly synthesized thiophene-containing compounds have been screened for their in vitro antibacterial and antifungal activities. tandfonline.comnih.gov The results indicate that the substituents on the thiophene ring significantly influence their biological activity. nih.gov For example, derivatives with a pyridine (B92270) side chain have demonstrated excellent antimicrobial activity. nih.gov

| Compound/Derivative | Organism | Activity | MIC Value | Reference |

| Thiophene-pyridine derivative 7a | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. flavus | Inhibition | 25-50 µg/mL | nih.gov |

| Thiophene-pyridine derivative 7b | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. flavus | Inhibition | 25-50 µg/mL | nih.gov |

| Thiophene-pyridine derivative 8 | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. flavus | Inhibition | 25-50 µg/mL | nih.gov |

Investigation of Cellular Pathway Modulation by this compound Analogues (e.g., apoptosis induction pathways, inflammatory mediator suppression in in vitro models)

Thiophene derivatives have been found to modulate key cellular pathways involved in cancer and inflammation. In cancer research, inducing apoptosis (programmed cell death) in tumor cells is a primary goal. Thiophene-based compounds have been shown to trigger apoptosis through the modulation of critical signaling pathways. For instance, a novel thiophene derivative, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), was found to induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK pathways. rsc.orgrsc.org Western blot analysis showed that treatment with SNS-OH led to a significant decrease in total and phosphorylated ERK, and a slight increase in p-JNK and p38, indicating the involvement of MAPK pathways in the induced apoptosis. rsc.org

Other studies on chalcones incorporating thiophene moieties have demonstrated their ability to induce apoptosis in breast cancer (MCF7) and laryngeal cancer (HEP2) cell lines. nih.gov Flow cytometry analysis of chalcone-treated K562 and A549 cell lines confirmed the induction of apoptosis. mdpi.com Furthermore, some caffeic acid derivatives have shown an ability to induce apoptosis in Caco-2 cells. mdpi.com

In the context of inflammation, thiophene derivatives can suppress the expression of pro-inflammatory mediators. nih.gov Studies have shown that certain thiazolo-thiophene derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in in vitro models. nih.gov The association of a 2-aminothiophene compound with platelet-derived extracellular vesicles was able to reduce pneumonia in a mouse model of acute lung injury, highlighting its anti-inflammatory potential. nih.gov

| Compound/Derivative | Cell Line | Pathway/Mediator Modulated | Effect | Reference |

| SNS-OH | Neuro-2a (neuroblastoma) | AKT and MAPK pathways | Apoptosis induction | rsc.orgrsc.org |

| Chalcone (B49325) derivative 5c | MCF7 (breast cancer), HEP2 (laryngeal cancer) | Survivin, IL-1B | Down-regulation, Apoptosis induction | nih.gov |

| Chalcone derivative 18 | K562 (leukemia), A549 (lung cancer) | Apoptosis pathways | Apoptosis induction | mdpi.com |

| Chalcone derivative 22 | K562 (leukemia), A549 (lung cancer) | Apoptosis pathways | Apoptosis induction | mdpi.com |

| Thiazolo-thiophene derivative 4 | - | TNF-α, IL-1β, IL-6 | Reduction of pro-inflammatory cytokines | nih.gov |

Antioxidant Mechanisms and Radical Scavenging Properties of this compound Through Biochemical Assays

The antioxidant properties of chemical compounds are often evaluated by their ability to scavenge free radicals. Biochemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used for this purpose. mdpi.com The antioxidant capacity is typically expressed as the EC₅₀ value, which is the concentration of the compound required to decrease the radical concentration by 50%. mdpi.com

A newly synthesized cyanothiophene-based phenolic compound, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B), was evaluated for its antioxidant properties and compared to known antioxidants like Trolox and resveratrol. mdpi.com The study highlighted that the efficiency of an antioxidant depends on both its reactivity towards free radicals and its concentration at the site of action. mdpi.com

Chalcones containing a 3-nitro acetophenone (B1666503) moiety have also been synthesized and screened for their antioxidant activities, with some compounds in the series showing promising results compared to standard antioxidants. researchgate.net

| Compound/Derivative | Assay | Antioxidant Activity (EC₅₀/IC₅₀) | Reference |

| N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B) | DPPH, ABTS | Activity assessed and compared to Trolox and resveratrol | mdpi.com |

| Chalcones with 3-nitro acetophenone | Not specified | Showed better results than standard | researchgate.net |

Advanced Applications in Materials Science and Catalysis Utilizing 3 5 Bromothiophen 3 Yl Prop 2 Enoic Acid

Utilization of 3-(5-bromothiophen-3-yl)prop-2-enoic Acid as a Monomer or Co-monomer for Functional Polymers and Copolymers

The molecular structure of this compound is well-suited for creating functional polymers and copolymers. The prop-2-enoic acid (acrylic acid) group is a readily polymerizable unit, while the bromothiophene core offers a site for further chemical modification, enabling the synthesis of materials with tailored electronic and physical properties. cnr.it

The development of polymers from thiophene-based monomers is a significant area of research. For instance, block copolymers like poly(3-hexylthiophene)-block-poly(acrylic acid) have been synthesized and shown to self-assemble into complex, hierarchical structures. nih.gov Similarly, poly(3-thiophene acetic acid) (PTAA) has been electrochemically synthesized to form nanowires, demonstrating that the carboxylic acid functional group is crucial for directing the material's final morphology. rsc.org The presence of this group can influence properties like hydrophobicity and electrochemical responsiveness. rsc.org

By incorporating this compound as a monomer, it is possible to create polymers with reactive sites. The bromine atom can be used for post-polymerization modification through cross-coupling reactions, allowing for the attachment of various functional groups. This approach is valuable for tuning the polymer's properties for specific applications. Furthermore, copolymers can be designed by combining this monomer with others, such as 2-aminophenol (B121084) and 3-thiopheneacetic acid, to create multifunctional electrodes for biosensors. nih.gov The resulting materials often exhibit unique surface morphologies and improved properties like lower water contact angles, which are beneficial for creating interfaces with biological systems. nih.gov

Integration into Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)) through Derivative Synthesis

Thiophene (B33073) derivatives are a cornerstone of organic electronics due to their excellent charge transport properties and stability. researchgate.netinnovations-report.com The this compound molecule serves as a valuable precursor for synthesizing materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromo- and carboxylic acid functionalities allow for the synthesis of more complex, conjugated molecules with specific optoelectronic properties.

Organic Light-Emitting Diodes (OLEDs): Thiophene-based molecules are frequently used to create emitters and charge-transporting layers in OLEDs. innovations-report.combeilstein-archives.org For example, donor-acceptor molecules incorporating thieno[3,2-b]thiophene (B52689) have been designed as solution-processable emitters. beilstein-archives.org The synthesis of such materials often involves coupling reactions where a brominated thiophene can be a key starting material. The carboxylic acid group can be modified to attach other molecular fragments or to improve solubility and film-forming properties.

Organic Field-Effect Transistors (OFETs): In OFETs, thiophene-based polymers and small molecules are widely used as the active semiconductor layer. rsc.org The performance of these devices is heavily dependent on the material's hole mobility, which is influenced by molecular packing and electronic structure. rsc.orgmdpi.com Introducing thiophene units into a polymer backbone can enhance planarity and facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. mdpi.com Derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT) have shown promising hole mobilities and high on/off current ratios in OFETs. researchgate.net The synthesis of such high-performance materials can start from functionalized thiophene monomers, where the bromo- and acid groups of this compound would allow for its incorporation into larger, conjugated systems.

A summary of hole mobility for various thiophene-based materials relevant to OFET applications is presented below.

| Material Class | Example Compound/Polymer | Hole Mobility (cm²/Vs) |

| Discotic Liquid Crystals | Pyrene-thiophene derivative | 10⁻⁴ - 10⁻³ rsc.org |

| Anthracene-Based HTMs | X-shaped with thiophene unit | ~3.1 x 10⁻⁴ mdpi.com |

| Dithienothiophene (DTT) Derivatives | 2-octyl-6-(thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | up to 0.07 researchgate.net |

| Bithieno Thiophene (BTTI) Derivatives | MPAM3 | 0.0047 nih.gov |

| Thiophene Backbone Polymers | Poly[(2,2′-bithiophene-5,5′-diyl)-alt-(BDD)] | Lower than fluorinated version rsc.org |

Role of this compound and Its Metal Complexes as Ligands in Homogeneous and Heterogeneous Catalysis

The carboxylic acid and the sulfur atom of the thiophene ring in this compound make it a candidate for use as a ligand in coordination chemistry and catalysis. Metal complexes featuring such ligands can exhibit unique catalytic activities.

Thiophene-based ligands are used to create electroactive materials and can form stable complexes with various metals. researchgate.net The sulfur atom in the thiophene ring can coordinate to a metal center, and such interactions are known to be important in catalysis. For example, palladium complexes with sulfur-containing N-heterocyclic carbene (NHC) ligands, which can include a thiophene moiety, have been shown to be effective catalysts for a range of C-C coupling reactions like Suzuki and Sonogashira couplings. nih.gov

The carboxylic acid group provides a strong coordination site for metal ions. Palladium-catalyzed reactions, for instance, often involve carboxylate ligands, which can influence the efficiency of bond formation. acs.orgorganic-chemistry.org A molecule like this compound could act as a bidentate or bridging ligand, stabilizing metal centers in both homogeneous and heterogeneous catalysts. The bromine atom also offers a handle for immobilizing the catalytic complex onto a solid support, which is advantageous for heterogeneous catalysis. The concept of metal-ligand cooperation, where the ligand actively participates in bond activation, is a key area in catalysis, and ligands with multiple potential binding sites, like the subject compound, are of great interest. nih.govresearchgate.net

Development of Chemical Sensors and Biosensors Based on this compound Derivatives for Analytical Applications

Thiophene derivatives are highly valued in the development of chemical sensors and biosensors due to their excellent photophysical properties and the tunability of their electronic structure. researchgate.net They can be used to create fluorescent or colorimetric sensors for detecting a wide range of analytes, including metal ions and anions. researchgate.netmdpi.com

The functional groups of this compound can be exploited to design highly specific sensors. The carboxylic acid group can be used to attach the molecule to a surface or to a biomolecule, such as an enzyme or antibody. For example, poly(thiophene) electrodes functionalized with carboxylic acid groups have been used to immobilize horseradish peroxidase for the detection of hydrogen peroxide. nih.gov Similarly, polythiophene derivatives have been used to create biosensors for the rapid detection of microbial particles in water. acs.org

The thiophene ring itself can act as a signaling unit. The binding of an analyte to a receptor unit attached to the thiophene can cause a change in the molecule's fluorescence or absorption spectrum, allowing for detection. researchgate.net For instance, a thiophene-based chemosensor was developed for the detection of zinc and cyanide ions, with applications in live-cell imaging. mdpi.com The bromine atom on the thiophene ring of the title compound provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of sensor molecules tailored to specific analytical challenges. researchgate.net

Supramolecular Assembly and Self-Assembly of this compound Derivatives for Advanced Nanomaterials

Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. Thiophene-based molecules, particularly those with functional groups capable of forming strong intermolecular interactions, are excellent candidates for creating self-assembled nanomaterials. aip.org

The this compound molecule has all the necessary features for directed self-assembly. The carboxylic acid group is capable of forming strong hydrogen bonds, which can lead to the formation of well-defined structures like dimers or chains. aip.org Thiophene-2,5-dicarboxylic acid, a related compound, is known to form coordination polymers and supramolecular liquid crystals. sigmaaldrich.com The flat, aromatic thiophene ring can participate in π-π stacking interactions, further stabilizing the assembled structures.

These self-assembly processes can be used to create a variety of nanomaterials. For example, block copolymers containing poly(3-hexylthiophene) and poly(acrylic acid) self-assemble into micelles and other hierarchical structures. nih.gov On surfaces, dicyanovinyl-substituted oligothiophenes form compact islands through a combination of hydrogen bonding and electrostatic interactions, with the final structure being dependent on the underlying substrate. nih.gov The ability to control the assembly of these molecules opens up possibilities for creating novel materials for electronics, photonics, and sensor applications. mdpi.com The bromine atom on this compound could also be used to direct assembly through halogen bonding or to create organometallic macrocycles via on-surface synthesis. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives for 3 5 Bromothiophen 3 Yl Prop 2 Enoic Acid

Development of Sustainable and Green Chemistry Approaches for the Synthesis of 3-(5-bromothiophen-3-yl)prop-2-enoic Acid

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry. These principles focus on designing processes that reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of this compound, which traditionally might involve multi-step processes with harsh reagents, green chemistry offers a pathway to more environmentally benign and efficient production.

Key green chemistry strategies applicable to the synthesis of this compound include the use of safer solvents like water or ethanol, the development of catalyst-aided reactions, and the exploration of solvent-free reaction conditions. bepls.comresearchgate.net For instance, the Knoevenagel or Perkin reactions, common methods for producing cinnamic acid and its derivatives, can be adapted to use greener solvents and catalysts, significantly reducing waste and energy consumption. bepls.comresearchgate.netuns.ac.id Mechanochemistry, which involves conducting reactions by grinding solid reactants together, presents a compelling solvent-free alternative that can lead to higher yields and reduced waste. nih.gov The goal is to maximize atom economy, ensuring that a high proportion of the atoms in the reactants are incorporated into the final product. acs.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Synthesis Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses volatile, toxic, and chlorinated organic solvents. | Employs safer solvents like water, ethanol, or ionic liquids; or solvent-free conditions. bepls.com |

| Catalysts | May use stoichiometric amounts of hazardous reagents. | Utilizes catalytic amounts of less toxic materials (e.g., enzymes, metal catalysts) to improve efficiency. nih.gov |

| Energy Consumption | Often requires high temperatures and long reaction times. uns.ac.id | Aims for lower energy usage through catalysis or alternative energy sources like microwaves or ultrasound. uns.ac.id |

| Atom Economy | Can be low, with significant generation of by-products and waste. | Designed to maximize the incorporation of all reactant materials into the final product. acs.org |

| Derivatization | Frequently requires protection and deprotection steps, adding to reagent use and waste. acs.org | Minimizes or avoids unnecessary derivatization through the use of highly specific catalysts like enzymes. acs.org |

High-Throughput Screening and Combinatorial Chemistry in the Discovery of Novel this compound Derivatives

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. researchgate.net This can be achieved by systematically varying the building blocks used in the synthesis.

For this compound, a combinatorial library could be generated by introducing a variety of substituents at different positions on the thiophene (B33073) ring or by modifying the acrylic acid side chain. nih.govacs.org Once synthesized, these libraries can be subjected to HTS, where thousands of compounds are rapidly tested for a specific biological activity, such as the inhibition of a particular enzyme like a protein kinase. nih.govnih.gov This approach dramatically accelerates the discovery of "hit" compounds with desired properties, which can then be selected for further optimization.

Table 2: Hypothetical Combinatorial Library Design for this compound Derivatives

| Scaffold Position | Core Structure | Potential Modifications (R-groups) | Objective |

|---|---|---|---|

| Position 2 (Thiophene Ring) | Bromothiophene Acrylate Core | -H, -CH₃, -Cl, -F, -OCH₃ | Explore effect of small electron-donating/withdrawing groups. |

| Position 4 (Thiophene Ring) | -H, -Phenyl, -Pyridyl, -Morpholino | Investigate impact of larger aromatic or heterocyclic groups. | |

| Acrylic Acid Moiety | -COOH (Acid), -COOCH₃ (Ester), -CONH₂ (Amide) | Assess influence of the carboxylic acid functional group on activity and properties. |

Advanced Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Properties of this compound Analogues

For this compound analogues, ML models can predict the likelihood of a successful synthesis for a novel derivative, guiding chemists toward the most viable synthetic routes. acs.org Furthermore, AI can predict various physicochemical and biological properties of hypothetical molecules, such as solubility, binding affinity to a specific protein target, and potential toxicity (ADMET properties). researchgate.netarxiv.orgacellera.com This predictive power allows for the in silico design and screening of vast virtual libraries of analogues, prioritizing the most promising candidates for actual synthesis and testing. tandfonline.com

Table 3: Workflow for ML-Based Prediction of Analogue Properties

| Step | Description | Application to Target Compound |

|---|---|---|

| 1. Data Collection | Gather a large dataset of known molecules with their measured properties (e.g., reaction yields, binding affinities). | Compile data on thiophene derivatives and acrylic acids from chemical databases and literature. |

| 2. Molecular Representation | Convert chemical structures into a machine-readable format (e.g., molecular fingerprints, graph-based representations). researchgate.net | Generate descriptors for a virtual library of this compound analogues. |

| 3. Model Training | Train a machine learning algorithm (e.g., neural network) to find patterns between the molecular representations and their properties. acellera.com | The model learns the structure-property relationships from the training data. |

| 4. Prediction | Use the trained model to predict the properties of new, unseen molecules. rsc.org | Predict the synthetic feasibility and biological activity of novel analogues before they are synthesized. |

| 5. Validation | Synthesize and test the most promising candidates to validate the model's predictions. | Experimental results provide feedback to further refine and improve the ML model. |

Nano-Engineering and Hybrid Material Development Incorporating this compound

The unique structural features of this compound make it an interesting candidate for applications in materials science, particularly in nano-engineering. Thiophene-based molecules are well-known for their electronic and optical properties, forming the basis of organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netacs.orgunibo.it The conjugated system of the thiophene ring and the acrylic acid moiety in the target compound suggests potential for similar applications.

The carboxylic acid group provides a versatile "handle" for anchoring the molecule to various surfaces, including metal oxide or carbon-based nanoparticles. imagionbiosystems.comcd-bioparticles.netmdpi.com This functionalization can be used to create novel hybrid materials with tailored properties. For example, coating magnetic nanoparticles with these molecules could create biocompatible agents for biomedical applications. rsc.org The self-assembly of such molecules can lead to the formation of supramolecular nanostructures, such as nanoparticles or thin films, with unique optoelectronic functions. thieme-connect.commdpi.com

Table 4: Potential Nano-Engineered Materials and Applications

| Material Type | Fabrication Principle | Potential Application |

|---|---|---|

| Functionalized Nanoparticles | Covalent attachment of the carboxylic acid group to the surface of metal, metal oxide, or polymer nanoparticles. imagionbiosystems.comnih.gov | Targeted drug delivery, bioimaging probes, sensors. |

| Organic Semiconductor Films | Deposition of the molecule onto a substrate to form a thin film, exploiting the electronic properties of the thiophene ring. acs.org | Active layer in organic thin-film transistors (OTFTs) or sensors. |

| Hybrid Polymer Materials | Incorporation of the molecule as a monomer or additive into a polymer matrix. | Modification of polymer properties for advanced coatings or electronic textiles. |

| Self-Assembled Supramolecular Structures | Spontaneous organization of molecules into ordered structures (e.g., nanowires, vesicles) driven by non-covalent interactions. thieme-connect.com | Components for molecular electronics, optoelectronic devices. |

Expanding the Scope of Biological Mechanism Investigations of this compound Analogues through Systems Biology Approaches

While traditional drug discovery often focuses on a single molecular target, systems biology offers a more holistic approach by studying the complex network of interactions within a biological system. acs.orgnih.gov This is particularly valuable for understanding the full mechanistic impact of small molecules like this compound and its analogues. Instead of just identifying a single protein that a compound binds to, systems biology aims to map how that interaction perturbs entire signaling pathways and cellular networks. frontiersin.org

Techniques such as proteomics (the large-scale study of proteins) and metabolomics (the comprehensive study of metabolites) are central to this approach. researchdeliver.comnih.govmdpi.com By treating cells or organisms with a derivative of the target compound and then analyzing the global changes in protein and metabolite levels, researchers can build a detailed picture of its mechanism of action. creative-proteomics.comnih.gov This can reveal not only the intended therapeutic effects but also potential off-target effects, leading to a more complete understanding of the molecule's biological activity and facilitating the discovery of novel therapeutic applications. nih.gov

Table 5: Systems Biology Approaches for Mechanistic Investigation

| Approach | Description | Potential Insights for Analogues |

|---|---|---|

| Proteomics | Large-scale analysis of the entire set of proteins (proteome) in a biological sample after treatment. researchdeliver.com | Identify direct binding targets, and downstream changes in protein expression and signaling pathways. mdpi.com |

| Metabolomics | Comprehensive measurement of all small-molecule metabolites in a sample. nih.gov | Reveal alterations in metabolic pathways, identify biomarkers of drug response or toxicity. creative-proteomics.com |

| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome). | Understand how the compound affects gene expression and regulatory networks. |

| Network Biology | Integration of multi-omics data to construct and analyze interaction networks. frontiersin.org | Elucidate how the compound perturbs the entire cellular system, identifying key nodes and pathways affected. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-bromothiophen-3-yl)prop-2-enoic acid, and how can purity be ensured?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling or Horner-Wadsworth-Emmons reactions to introduce the bromothiophene moiety. For example, reacting 5-bromothiophene-3-carbaldehyde with malonic acid derivatives under acidic conditions can yield the α,β-unsaturated carboxylic acid backbone. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Purity should be verified by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) typically shows resonances at δ 8.2–8.5 ppm (thiophene protons), δ 6.5–7.0 ppm (propenoic acid doublet), and a broad peak at δ 12.5 ppm (carboxylic acid proton). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and brominated thiophene carbons .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C conjugated to COOH) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS (negative mode) should show [M-H]⁻ at m/z 259.93 (C₇H₄BrO₂S⁻) .

Q. How does solubility impact experimental design for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO). Precipitation issues can arise in aqueous media; dynamic light scattering (DLS) should be used to confirm colloidal stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify electrophilic sites. The LUMO is typically localized on the α,β-unsaturated carbonyl, making it susceptible to Michael additions. Solvent effects (PCM model) should be included to simulate reaction environments. Compare results with experimental kinetic data (e.g., UV-Vis monitoring of thiol additions) .

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?